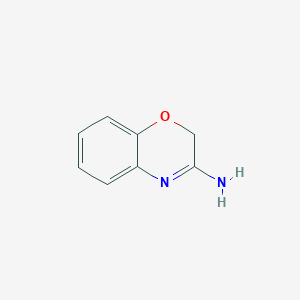

2H-1,4-Benzoxazin-3-amine

描述

Structure

3D Structure

属性

CAS 编号 |

14598-30-2 |

|---|---|

分子式 |

C8H8N2O |

分子量 |

148.16 g/mol |

IUPAC 名称 |

2H-1,4-benzoxazin-3-amine |

InChI |

InChI=1S/C8H8N2O/c9-8-5-11-7-4-2-1-3-6(7)10-8/h1-4H,5H2,(H2,9,10) |

InChI 键 |

FCYAKRAAYVPNQF-UHFFFAOYSA-N |

规范 SMILES |

C1C(=NC2=CC=CC=C2O1)N |

产品来源 |

United States |

Synthetic Methodologies for 2h 1,4 Benzoxazin 3 Amine and Its Derivatives

Conventional and Classical Approaches for Benzoxazinone (B8607429) Ring Formation

The traditional synthesis of the 2H-1,4-benzoxazin-3(4H)-one scaffold, a precursor to the title amine, relies heavily on well-established cyclization techniques. These methods typically utilize readily available starting materials like aminophenols and nitrophenols.

Cyclization Reactions Involving Aminophenols and Halogenated Acyl Compounds

A primary and widely reported method for constructing the 1,4-benzoxazinone ring involves the reaction of 2-aminophenols with compounds containing a reactive acyl group, typically a 2-haloalkanoyl halide. asianpubs.orgarkat-usa.org This approach directly forms the heterocyclic ring through acylation of the amino group followed by an intramolecular nucleophilic substitution.

The condensation of 2-aminophenols with 2-haloalkanoyl halides is a cornerstone in the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. asianpubs.org This reaction is versatile, allowing for the introduction of various substituents on both the aromatic ring and the heterocyclic portion of the molecule. The process generally proceeds in two conceptual steps: an initial N-acylation of the 2-aminophenol (B121084) with the haloalkanoyl halide, followed by an intramolecular O-alkylation where the phenolic oxygen displaces the halide to close the ring. An efficient one-pot method for this transformation has been developed using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea (B33335), which avoids the need for a catalyst or base at room temperature. arkat-usa.org

A study by Sharifi, A. et al. demonstrated the synthesis of various 2H-benzo[b] asianpubs.orgCurrent time information in Bangalore, IN.oxazin-3(4H)-one compounds through a one-pot reaction between 2-aminophenols and ethyl 2-bromoalkanoates in a deep eutectic solvent. arkat-usa.org

| Starting 2-Aminophenol | Starting 2-Bromoalkanoate | Product | Yield (%) |

| 2-Aminophenol | Ethyl 2-bromopropanoate | 2-Methyl-2H-benzo[b] asianpubs.orgCurrent time information in Bangalore, IN.oxazin-3(4H)-one | 94 |

| 4-Methyl-2-aminophenol | Ethyl 2-bromopropanoate | 6-Methyl-2-methyl-2H-benzo[b] asianpubs.orgCurrent time information in Bangalore, IN.oxazin-3(4H)-one | 92 |

| 4-Chloro-2-aminophenol | Ethyl 2-bromopropanoate | 6-Chloro-2-methyl-2H-benzo[b] asianpubs.orgCurrent time information in Bangalore, IN.oxazin-3(4H)-one | 90 |

| N-Benzyl-2-aminophenol | Ethyl 2-bromopropanoate | 4-Benzyl-2-methyl-2H-benzo[b] asianpubs.orgCurrent time information in Bangalore, IN.oxazin-3(4H)-one | 88 |

Table based on data from a study on green synthesis of 1,4-benzoxazin-3-ones. arkat-usa.org

A specific and frequently employed example of the above strategy is the reaction of o-aminophenol with chloroacetyl chloride. prepchem.comijsr.net This reaction provides a direct route to the parent 2H-1,4-benzoxazin-3(4H)-one. The process typically involves the slow addition of chloroacetyl chloride to a mixture of o-aminophenol and a base, such as sodium bicarbonate, in a suitable solvent like chloroform. prepchem.com The intermediate, 2-chloro-N-(2-hydroxyphenyl) acetamide (B32628), is formed and can be isolated. ijsr.net Subsequent treatment of this intermediate with a base, like sodium hydroxide, induces cyclization to yield the desired benzoxazinone. prepchem.com Alternative bases and solvents can be used, such as triethylamine (B128534) in dichloromethane. chemrj.orgfepbl.com

| Reactant 1 | Reactant 2 | Base/Solvent System | Intermediate/Product | Reference |

| o-Aminophenol | Chloroacetyl Chloride | Sodium Bicarbonate / Chloroform | 2-chloro-N-(2-hydroxyphenyl) acetamide | prepchem.comijsr.net |

| 2-chloro-N-(2-hydroxyphenyl) acetamide | Sodium Hydroxide | Water | 2H-1,4-benzoxazin-3(4H)-one | prepchem.com |

| 2-Amino Phenol (B47542) | Chloroacetyl Chloride | Triethylamine / Dichloromethane | 2H-1,4-benzoxazin-3(4H)-one | chemrj.orgfepbl.com |

Strategies Employing Reduction and Cyclization

An alternative classical pathway to the benzoxazinone ring involves starting with more readily available 2-nitrophenols. These methods are characterized by an initial reduction of the nitro group to an amine, which then participates in a ring-closing reaction.

A common multi-step synthesis involves the initial reduction of a substituted 2-nitrophenol (B165410) to the corresponding 2-aminophenol. asianpubs.orgarkat-usa.org This reduction can be achieved using various reagents, with iron powder in acidic media (like acetic acid) or catalytic hydrogenation being prevalent methods. ijsr.netchemcess.comwikipedia.org Once the 2-aminophenol is formed, it can be acylated with chloroacetyl chloride and subsequently cyclized, as described previously, to yield the benzoxazinone ring. ijsr.net For instance, 4-bromo-2-nitrophenol (B183274) can be reduced to 4-bromo-2-aminophenol using tin(II) chloride dihydrate, which is then reacted with chloroacetyl chloride under basic conditions to form 6-bromo-2H-1,4-benzoxazin-3(4H)-one. ijsr.net

An alternative route to 6-bromobenzoxazinone involves the bromination of 2-nitrophenol, followed by alkylation with methyl chloroacetate, and subsequent reduction to give the final product. ijsr.net

A highly efficient and facile one-pot method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts. ijsr.netresearchgate.netntnu.edu.tw This strategy begins with the O-alkylation of a 2-nitrophenol with chloroacetonitrile (B46850) to form the 2-(2-nitrophenoxy)acetonitrile intermediate. This adduct is then subjected to reduction using iron powder in acetic acid. ijsr.netresearchgate.net This set of conditions simultaneously reduces the nitro group to an amine and facilitates the cyclization of the resulting intermediate to afford the 2H-1,4-benzoxazin-3(4H)-one derivative in good to excellent yields. researchgate.netntnu.edu.tw This method is noted for its compatibility with a variety of functional groups, including alkyl, ester, and halogen groups. ijsr.net

Research by Ramesh et al. demonstrated this route's effectiveness with various substituted nitrophenols.

| Starting 2-Nitrophenol | Intermediate Adduct | Product | Yield (%) |

| 2-Nitrophenol | 2-(2-Nitrophenoxy)acetonitrile | 2H-1,4-Benzoxazin-3(4H)-one | 92 |

| 4-Methyl-2-nitrophenol | 2-(4-Methyl-2-nitrophenoxy)acetonitrile | 6-Methyl-2H-1,4-benzoxazin-3(4H)-one | 94 |

| 4-Chloro-2-nitrophenol | 2-(4-Chloro-2-nitrophenoxy)acetonitrile | 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | 95 |

| 4-Bromo-2-nitrophenol | 2-(4-Bromo-2-nitrophenoxy)acetonitrile | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | 96 |

Table based on data from a study on the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts. ijsr.netresearchgate.net

Rearrangement-Based Synthetic Routes

Rearrangement reactions, particularly the Smiles rearrangement, offer a powerful and versatile approach for the synthesis of 1,4-benzoxazinone derivatives. This intramolecular nucleophilic aromatic substitution allows for the construction of the heterocyclic ring system from readily available starting materials.

Smiles Rearrangement for 2H-1,4-Benzoxazin-3(4H)-onesasianpubs.orgresearchgate.netresearchgate.net

The Smiles rearrangement is a key strategy for synthesizing 2H-1,4-benzoxazin-3(4H)-ones. researchgate.netresearchgate.net This method involves the intramolecular rearrangement of an O-aryl ether to form a more stable N-aryl ether, leading to the desired benzoxazinone ring structure.

Synthesis via 2-Chloro-N-substituted Acetamides and 2-Chlorophenolsasianpubs.org

A common pathway utilizing the Smiles rearrangement involves the reaction of primary amines with chloroacetyl chloride to generate 2-chloro-N-substituted acetamides. These intermediates then react with substituted 2-chlorophenols in an O-alkylation step. The resulting O-alkylation product undergoes a Smiles rearrangement to furnish the final 2H-1,4-benzoxazin-3(4H)-one. asianpubs.org

The reaction conditions can be tailored based on the specific substrates used. For instance, sterically hindered amines, such as tert-butylamine, may require longer reaction times for the initial acylation step. asianpubs.org

Table 1: Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement asianpubs.orgsemanticscholar.org

| Entry | 2-Chlorophenol (B165306) Derivative | Amine | Product | Yield (%) |

| 1 | 2-Chloro-4-methylphenol (B1207291) | Benzylamine | 4-Benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one | 68 semanticscholar.org |

| 2 | 2,4-Dichlorophenol | Cyclohexylamine | 7-Chloro-4-cyclohexyl-2H-1,4-benzoxazin-3(4H)-one | Not Specified |

| 3 | 2-Chloro-4-methoxyphenol | Benzylamine | 4-Benzyl-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | Good semanticscholar.org |

| 4 | 2-Chloro-4-nitrophenol | Benzylamine | 4-Benzyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | Good semanticscholar.org |

Note: "Good" indicates that the reaction was successful with a favorable yield as reported in the source, but the specific percentage was not provided.

Microwave-Assisted Smiles Rearrangement Protocolskoreascience.krpsu.edu

To enhance the efficiency of the Smiles rearrangement, microwave-assisted protocols have been developed. koreascience.krpsu.edu Microwave irradiation significantly reduces reaction times from hours to minutes while often providing moderate to excellent yields. koreascience.krpsu.edu

The general procedure remains similar to the conventional heating method. It involves the reaction of N-substituted 2-chloroacetamides with substituted 2-chlorophenols or 2-chloropyridols. koreascience.krpsu.edu The initial O-alkylation is performed with potassium carbonate in acetonitrile, followed by the cesium carbonate-mediated Smiles rearrangement in DMF under microwave irradiation. koreascience.krpsu.edu This rapid and efficient method has been successfully applied to the synthesis of a variety of substituted benzo asianpubs.orgnih.govoxazin-3-ones and pyrido asianpubs.orgnih.govoxazin-2-ones. koreascience.krpsu.edu

Transition Metal-Catalyzed Synthesis of Benzoxazinone Derivatives

Transition metal catalysis, particularly with copper, provides an alternative and efficient pathway for the synthesis of benzoxazinone derivatives. These methods often involve one-pot procedures, which are highly desirable for their operational simplicity and reduced waste generation.

Copper-Catalyzed Methodologies

Copper catalysts have emerged as a cost-effective and efficient choice for facilitating the formation of the benzoxazinone ring system through C-N bond formation.

One-Pot Condensation and Intramolecular C-N Bond Couplingijsr.netresearchgate.net

A notable copper-catalyzed method involves a one-pot synthesis that combines the condensation of 2-(o-haloaryloxy)acyl chlorides with primary amines, followed by an intramolecular C-N bond coupling reaction. ijsr.netresearchgate.net This approach allows for the convenient introduction of diverse substituents at the 4-position of the benzoxazinone ring. ijsr.net

The reaction is typically catalyzed by a copper(I) species. ijsr.netresearchgate.net Optimization studies have shown that the choice of ligand, base, and solvent significantly impacts the reaction's efficiency. ijsr.net A particularly effective system utilizes 1,10-phenanthroline (B135089) as the ligand and cesium carbonate as the base in dioxane as the solvent, leading to excellent yields (up to 96%). ijsr.net This one-pot protocol offers a significant advantage over traditional stepwise methods, which often require tedious procedures and harsh reaction conditions. researchgate.net

Palladium-Catalyzed Approaches

Green Chemistry and Sustainable Synthesis Procedures

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for the synthesis of 1,4-benzoxazine derivatives.

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents. researchgate.netrsc.org These solvents, typically formed by mixing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., urea or a carboxylic acid), are biodegradable, have low toxicity, and are often recyclable. frontiersin.org

In the context of benzoxazine (B1645224) synthesis, DESs can function as both the reaction medium and the catalyst, promoting the reaction through their extensive hydrogen-bonding network. frontiersin.org For instance, the synthesis of 3-aryl-2H-benzo[b] researchgate.netorganic-chemistry.orgoxazin-2-ones has been successfully achieved in a choline chloride/urea deep eutectic solvent, affording high yields. nih.gov The recyclability of the DES without significant loss of activity has also been demonstrated, further enhancing the sustainability of this method. frontiersin.org

Electrochemical synthesis offers a sustainable and efficient pathway to 1,4-benzoxazin-3-ones by avoiding the use of transition metal catalysts and harsh reagents. nih.govresearchgate.net Anodic C-H amination of phenoxy acetates provides a direct route to these heterocyclic compounds. nih.govresearchgate.net

This electrochemical protocol is applicable to a broad range of alkylated substrates, and even sterically demanding groups like tert-butyl moieties or halogen substituents are well-tolerated. researchgate.net The reaction proceeds via the anodic oxidation of the phenoxyacetate (B1228835) in the presence of a mediator like pyridine, followed by nucleophilic attack and cyclization. researchgate.net This method represents a significant step towards a more sustainable synthesis of benzoxazinones. nih.govresearchgate.net

Table 3: Electrochemical Synthesis of 1,4-Benzoxazin-3-ones via C-H Amination

| Entry | Substrate | Anode Material | Mediator | Current Density (mA/cm²) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenyl 2-phenoxyacetate | Boron-Doped Diamond | Pyridine | 5 | 25 | 85 |

| 2 | Phenyl 2-(4-chlorophenoxy)acetate | Boron-Doped Diamond | Pyridine | 5 | 25 | 78 |

| 3 | Phenyl 2-(4-tert-butylphenoxy)acetate | Boron-Doped Diamond | Pyridine | 5 | 25 | 82 |

Illustrative data from electrochemical C-H amination studies. nih.govresearchgate.net

Synthesis of Substituted 2H-1,4-Benzoxazin-3(4H)-one Amino Derivatives

Multi-Step Syntheses for Specific Amino-Fluoro Derivatives

The preparation of specific amino-fluoro derivatives of 2H-1,4-benzoxazin-3(4H)-one often requires a multi-step synthetic sequence. A common strategy involves the initial synthesis of a substituted 2-aminophenol, which then undergoes cyclization to form the benzoxazinone ring.

For instance, the synthesis of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one can be achieved starting from a dinitrobenzene raw material. google.com A key intermediate, methyl 4-amino-5-fluoro-2-nitrophenoxyacetate, is prepared and subsequently subjected to reduction to yield the desired amino-fluoro benzoxazinone. google.com The reduction of the nitro group can be accomplished through catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or by chemical reduction methods, such as using iron powder in the presence of an acid like acetic acid or hydrochloric acid. google.com The reaction solvent for catalytic reduction can vary and includes alcohols like methanol (B129727) or ethanol, halogenated hydrocarbons, or aromatic hydrocarbons. google.com

Nitration of a suitable fluorinated benzene (B151609) derivative.

Introduction of an acetic acid moiety.

Reduction of one nitro group to an amine.

Esterification of the carboxylic acid.

Reduction of the remaining nitro group and subsequent cyclization to form the benzoxazinone ring.

A detailed synthetic pathway for 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one is outlined below:

| Step | Reactant(s) | Reagents | Product |

| 1 | 4-Acetylamino-5-fluoro-2-nitrophenoxyacetic acid, Methanol | Concentrated sulfuric acid | Methyl 4-amino-5-fluoro-2-nitrophenoxyacetate |

| 2 | Methyl 4-amino-5-fluoro-2-nitrophenoxyacetate | H₂/Catalyst or Fe/Acid | 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one |

This multi-step approach allows for the precise placement of both the amino and fluoro substituents on the benzoxazinone core, which is crucial for modulating the biological activity of the final compound.

Introduction of 1,2,3-Triazole Moieties via Click Reactions

The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for synthesizing 1,2,3-triazole-containing derivatives of 2H-1,4-benzoxazin-3(4H)-one. znaturforsch.comnih.govbohrium.comdntb.gov.ua This method is valued for its high efficiency, mild reaction conditions, and broad substrate scope. znaturforsch.comorganic-chemistry.org

The general strategy involves the synthesis of a benzoxazinone scaffold bearing either an azide (B81097) or a terminal alkyne functionality. This precursor is then reacted with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring. dntb.gov.ua

A series of novel 2H-1,4-benzoxazin-3(4H)-one analogs linked with a 1,2,3-triazole moiety were synthesized via a one-pot process at room temperature using cuprous chloride (CuCl) as the catalyst. znaturforsch.com This approach has been utilized to create libraries of compounds for screening for various biological activities, including anti-inflammatory and antifungal properties. znaturforsch.comnih.gov

For example, researchers have designed and synthesized a series of 2H-1,4-benzoxazin-3(4H)-one derivatives with an appended 1,2,3-triazole moiety to investigate their potential as treatments for neurodegenerative diseases. nih.gov The synthesis typically proceeds as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2H-1,4-Benzoxazin-3(4H)-one with terminal alkyne | Organic azide | Cu(I) source (e.g., CuCl) | 1,2,3-Triazole-linked 2H-1,4-benzoxazin-3(4H)-one derivative |

The versatility of this reaction allows for the introduction of a wide variety of substituents on the triazole ring, enabling extensive structure-activity relationship (SAR) studies. nih.gov

Sulfonation and Nucleophilic Substitution Strategies

Sulfonation of the 2H-1,4-benzoxazin-3(4H)-one ring system provides a handle for further functionalization through nucleophilic substitution reactions. While direct sulfonation of the parent benzoxazinone is not extensively detailed in the provided context, the resulting sulfonic acid or sulfonyl chloride derivatives would be valuable intermediates.

The chlorine atom at various positions on the benzoxazinone ring, introduced through other synthetic steps, can be displaced by nucleophiles. For instance, the chlorine atom at the 7-position of 7-chloro-6-methyl-2H-1,4-benzoxazin-3(4H)-one can be substituted by amines or thiols. This allows for the introduction of a diverse range of functional groups at this position, further expanding the chemical space of accessible benzoxazinone derivatives.

Preparation of Sterically Hindered Benzoxazinone Derivatives

The synthesis of sterically hindered 2H-1,4-benzoxazin-3(4H)-one derivatives can present unique challenges. However, specific methods have been developed to address this. The Smiles rearrangement has proven to be an effective strategy for preparing such compounds.

This reaction typically involves the condensation of a primary amine with a chloroacetyl chloride to form a 2-chloroacetamide (B119443). This intermediate is then reacted with a substituted 2-chlorophenol, often bearing sterically demanding groups. The subsequent intramolecular cyclization via a Smiles rearrangement, usually promoted by a base like cesium carbonate in a high-boiling solvent like DMF, yields the desired sterically hindered benzoxazinone. This method has been successfully applied to synthesize derivatives with bulky substituents.

Another approach for accessing these complex structures is through transition metal-catalyzed cyclization reactions. Copper(I)-catalyzed methods, for example, have been shown to be highly efficient for the synthesis of substituted benzoxazinones, even those with significant steric hindrance. These reactions often proceed under milder conditions and with higher yields compared to traditional methods.

A general representation of the Smiles rearrangement for this purpose is:

| Reactant 1 | Reactant 2 | Base | Product |

| 2-Chloroacetamide derivative | Substituted 2-chlorophenol | Cs₂CO₃ | Sterically hindered 2H-1,4-benzoxazin-3(4H)-one derivative |

These advanced synthetic methodologies provide chemists with the tools to construct a wide array of 2H-1,4-benzoxazin-3-amine derivatives with diverse substitution patterns, facilitating the exploration of their therapeutic potential.

Chemical Transformations and Reactivity of 2h 1,4 Benzoxazinone Scaffolds

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) portion of the 2H-1,4-benzoxazin-3(4H)-one scaffold is susceptible to electrophilic aromatic substitution. The heteroatomic portion of the molecule, containing both oxygen and nitrogen atoms, acts as an activating, ortho-, para-directing group. However, the amide functionality can moderate this effect. The regioselectivity of these reactions is highly dependent on the nature of the electrophile and the reaction conditions.

Bromination Studies on the Benzene Ring

The halogenation of 2H-1,4-benzoxazin-3(4H)-one has been investigated to produce halogenated derivatives. Early studies on the aromatic substitution of this scaffold revealed specific outcomes for bromination. researchgate.net When 2H-1,4-benzoxazin-3(4H)-one is treated with bromine in glacial acetic acid, monobromination occurs preferentially at the C-6 position. researchgate.net Further exposure to the brominating agent leads to the formation of a 6,7-dibromo derivative. researchgate.netnih.gov

This substitution pattern suggests that the C-6 position is the most electronically activated site for this electrophilic attack, followed by the C-7 position. A palladium-catalyzed, microwave-assisted approach has also been developed for the regioselective halogenation of related 3-phenyl-2H-benzo[b] researchgate.netsigmaaldrich.comoxazin-2-ones, utilizing the nitrogen atom as a directing group. nih.gov

| Reaction | Reagent | Solvent | Major Product(s) | Reference |

|---|---|---|---|---|

| Monobromination | Br₂ | Glacial Acetic Acid | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | researchgate.net |

| Dibromination | Br₂ (excess) | Glacial Acetic Acid | 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one | researchgate.netnih.gov |

Nitration Reactions and Regioselectivity

Nitration of the 2H-1,4-benzoxazin-3(4H)-one ring system introduces a nitro group, a versatile functional group that can be further transformed. In contrast to bromination, nitration exhibits a different regiochemical outcome. The reaction of 2H-1,4-benzoxazin-3(4H)-one has been reported to yield the 6-nitro derivative as the initial product. researchgate.net However, dinitration leads to the formation of the 6,8-dinitro compound. researchgate.net

This divergence in regioselectivity between bromination (yielding a 6,7-disubstituted product) and nitration (yielding a 6,8-disubstituted product) highlights the subtle electronic and steric factors that govern electrophilic aromatic substitution on this heterocyclic system. researchgate.net For instance, the nitration of the 6-chloro analogue results in the formation of 6-chloro-7-nitro-1,4-(2H)-benzoxazin-3(4H)-one. researchgate.net

| Reaction | Reagent(s) | Major Product(s) | Reference |

|---|---|---|---|

| Mononitration | HNO₃/H₂SO₄ | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | researchgate.net |

| Dinitration | HNO₃/H₂SO₄ (forcing conditions) | 6,8-Dinitro-2H-1,4-benzoxazin-3(4H)-one | researchgate.net |

Functional Group Interconversions on Substituted Benzoxazinones

Functional groups introduced onto the benzoxazinone (B8607429) scaffold can be chemically modified to create a diverse range of derivatives. These transformations are essential for building molecular complexity and exploring structure-activity relationships.

Reduction Reactions (e.g., of Nitro Groups)

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are valuable precursors for further functionalization. The 6-nitro-2H-1,4-benzoxazin-3(4H)-one, obtained from nitration, can be readily reduced to form 6-amino-2H-1,4-benzoxazin-3(4H)-one. sigmaaldrich.comgoogle.comechemi.com This transformation is a key step in the synthesis of many substituted benzoxazinones.

Commonly employed methods for the reduction of aromatic nitro compounds are applicable here. These include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) in a hydrogen atmosphere, or chemical reduction using metals in acidic media, such as iron powder in acetic acid. google.com

| Reagent System | Description |

|---|---|

| H₂ / Palladium on Carbon (Pd/C) | A standard and efficient method for catalytic hydrogenation. google.com |

| Iron (Fe) / Acetic Acid (CH₃COOH) | A classical and cost-effective method for chemical reduction. |

| Tin(II) Chloride (SnCl₂) | A mild reducing agent often used for selective reductions. |

Nucleophilic Substitutions on Halogenated Positions

Nucleophilic aromatic substitution (NAS) on halogenated 2H-1,4-benzoxazinones provides a pathway to introduce a variety of nucleophiles onto the aromatic ring. Unlike electrophilic substitution, NAS is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the halogen leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

For a halogen at the C-6 position of the benzoxazinone ring, an electron-withdrawing group (such as a nitro group) at the C-7 or C-5 position would be required to activate the system towards a typical addition-elimination NAS mechanism. Without such activating groups, the reaction is generally difficult. masterorganicchemistry.com However, under conditions involving very strong bases, an alternative elimination-addition mechanism, proceeding through a benzyne (B1209423) intermediate, may be possible. youtube.com

Intramolecular Reactions and Rearrangements

Mechanistic Investigations of Smiles Rearrangement in Benzoxazinone Formation

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution reaction utilized in the synthesis of various heterocyclic compounds, including the 2H-1,4-benzoxazin-3-amine scaffold. researchgate.netwikipedia.org Mechanistic investigations into the formation of 2H-1,4-benzoxazin-3(4H)-ones through this rearrangement have provided insights into the reaction pathway, which typically proceeds through a multi-step sequence involving initial O-alkylation followed by the key intramolecular rearrangement.

The synthesis often commences with the reaction of a primary amine with chloroacetyl chloride to produce a 2-chloro-N-substituted acetamide (B32628). asianpubs.org This acetamide then reacts with a substituted 2-chlorophenol (B165306) in an O-alkylation step to form an intermediate, which is primed for the subsequent Smiles rearrangement. asianpubs.orgsemanticscholar.org The rearrangement itself is facilitated by a base, such as cesium carbonate, in a suitable solvent like dimethylformamide (DMF). asianpubs.orgsemanticscholar.org

The core of the Smiles rearrangement in this context involves two critical steps:

Formation of a Spiro-type Intermediate: The initial step of the rearrangement is the intramolecular nucleophilic attack of the nitrogen atom of the acetamide side chain onto the aromatic ring of the phenol (B47542) component. This attack leads to the formation of a transient, spirocyclic intermediate, often referred to as a Meisenheimer-like complex. semanticscholar.orgmanchester.ac.uk

Rearrangement and Ring Opening: The spiro intermediate is unstable and undergoes a rearrangement. This involves the cleavage of the original ether bond (Ar-O) and the formation of a new carbon-nitrogen bond, leading to the cyclized benzoxazinone ring system. semanticscholar.org This step is typically accompanied by the elimination of a leaving group, such as a chloride ion, to yield the final 2H-1,4-benzoxazin-3(4H)-one product. semanticscholar.org

A representative reaction scheme illustrating this process is the treatment of an N-substituted 2-chloroacetamide (B119443) with a substituted 2-chlorophenol. The resulting O-alkylated product, upon treatment with a base like cesium carbonate, undergoes the Smiles rearrangement to furnish the corresponding 1,4-benzoxazinone. semanticscholar.org For instance, the reaction of 2-chloro-4-methylphenol (B1207291) with N-benzyl-2-chloroacetamide yields an intermediate acetamide. This intermediate, when cyclized with cesium carbonate in DMF, produces 7-methyl-2H-1,4-benzoxazin-3(4H)-one. semanticscholar.org

The reaction conditions, including the choice of base and solvent, can influence the efficiency of the rearrangement. Cesium carbonate in DMF has been found to be an effective combination for promoting this transformation. asianpubs.orgsemanticscholar.org The yields of the Smiles rearrangement can also be affected by electronic and steric factors of the substituents on the aromatic rings. researchgate.net

Mechanistic Investigations in Benzoxazinone Chemistry

Reaction Pathway Elucidations

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction utilized in the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. asianpubs.orgresearchgate.net This rearrangement provides an efficient pathway to construct the benzoxazinone (B8607429) scaffold from readily available starting materials. asianpubs.orgsemanticscholar.org The synthesis typically begins with the reaction of a primary amine with chloroacetyl chloride to form an N-substituted 2-chloroacetamide (B119443). This intermediate subsequently reacts with a substituted 2-chlorophenol (B165306) in an O-alkylation step. asianpubs.org The resulting product then undergoes the key Smiles rearrangement to yield the final 2H-1,4-benzoxazin-3(4H)-one. asianpubs.org

The proposed mechanism for the cyclization of the O-alkylated product via the Smiles rearrangement is a two-step process. semanticscholar.org The first step involves the formation of a spiro-type intermediate. semanticscholar.org This is followed by the second step, where this intermediate rearranges with the elimination of a hydrochloride molecule to afford the cyclized benzoxazinone product. asianpubs.orgsemanticscholar.org

A general representation of this synthetic approach is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Primary amine, Chloroacetyl chloride | Potassium carbonate, Acetonitrile | N-substituted 2-chloroacetamide |

| 2 | N-substituted 2-chloroacetamide, 2-chlorophenol | Potassium carbonate, Acetonitrile (reflux) | O-alkylation product |

| 3 | O-alkylation product | Cesium carbonate, DMF (reflux) | 2H-1,4-benzoxazin-3(4H)-one |

This interactive table summarizes the general synthetic sequence for the preparation of 2H-1,4-benzoxazin-3(4H)-ones via the Smiles rearrangement.

Copper-catalyzed reactions have emerged as an efficient and cost-effective method for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. researchgate.netrsc.org These one-pot syntheses often proceed through a cascade mechanism involving condensation and an intramolecular C-N bond coupling. researchgate.net A common approach involves the reaction of 2-(o-haloaryloxy)acyl chlorides with primary amines in the presence of a copper(I) catalyst. researchgate.net

While detailed catalytic cycle analyses for these specific reactions are still a subject of ongoing research, a plausible catalytic cycle can be proposed based on established principles of copper-catalyzed C-N cross-coupling reactions. The cycle likely commences with the coordination of the copper(I) catalyst to the amide intermediate formed from the initial condensation. This is followed by an oxidative addition of the aryl halide to the copper center, forming a copper(III) intermediate. Subsequent reductive elimination then forges the crucial C-N bond, leading to the cyclized benzoxazinone product and regenerating the active copper(I) catalyst. Ligands, when used, play a critical role in stabilizing the copper intermediates and facilitating the steps of the catalytic cycle.

Intramolecular cyclization is the pivotal step in the formation of the benzoxazinone ring. In the context of copper-catalyzed syntheses, this step is typically an intramolecular C-N coupling. researchgate.net The reaction of o-halophenols with 2-haloacetamides in the presence of a copper(I) catalyst exemplifies this process, proceeding through a nucleophilic substitution followed by a copper-catalyzed intramolecular cyclization.

The mechanism of this intramolecular cyclization is believed to involve the formation of a copper-amide complex, which then undergoes an intramolecular nucleophilic attack of the nitrogen atom onto the aryl halide-copper complex, leading to the formation of the heterocyclic ring. The presence of a base is often essential to deprotonate the amide nitrogen, thereby increasing its nucleophilicity and facilitating the cyclization.

In other instances, such as acid-catalyzed cyclizations, the mechanism involves the protonation of a carbonyl group, which activates the molecule for an intramolecular nucleophilic attack by a suitably positioned amino group. mdpi.com The subsequent dehydration then yields the final benzoxazinone product. mdpi.com

Computational Approaches to Reaction Mechanisms

For instance, in copper-catalyzed intramolecular aminooxygenation reactions, which share mechanistic features with the copper-catalyzed cyclizations used for benzoxazinone synthesis, DFT calculations have been employed to investigate the origin of enantioselectivity. nih.govnih.gov These studies have revealed that the geometry of the copper center in the transition state, which can be either distorted square-planar or distorted tetrahedral, plays a crucial role in determining the stereochemical outcome. nih.gov The calculations can also rationalize the influence of substrate structure and substituents on the reaction's enantioselectivity. nih.gov

While specific DFT studies on the Smiles rearrangement and copper-catalyzed couplings leading to 2H-1,4-Benzoxazin-3-amine are not extensively documented in readily available literature, the application of these computational methods holds great promise for a more profound understanding of these reaction pathways. Such studies could, for example, definitively map the energy landscape of the Smiles rearrangement, confirming the proposed spirocyclic intermediate, or detail the precise coordination environment and oxidation states of the copper catalyst throughout the C-N coupling catalytic cycle.

Advanced Structural Characterization of Benzoxazinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of benzoxazinone (B8607429) derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum gives characteristic signals for the protons within the benzoxazine (B1645224) structure. The protons on the oxazine (B8389632) ring, specifically the methylene (B1212753) groups adjacent to the oxygen (O-CH₂) and nitrogen (Ar-CH₂-N), typically appear as distinct singlets or multiplets. For instance, in many 1,3-benzoxazine derivatives, characteristic resonances for the N-CH₂-O and Ar-CH₂-N protons are observed near 4.80 ppm and 3.90 ppm, respectively, confirming the formation of the oxazine ring researchgate.net. In some 2H-1,4-benzoxazin-3(4H)-one derivatives, the protons of the CH₂ group at the 2-position appear as a singlet around 4.71 ppm semanticscholar.org. The aromatic protons on the benzene (B151609) ring typically resonate in the downfield region, generally between 6.70 and 7.40 ppm, with their multiplicity and exact chemical shifts depending on the substitution pattern on the ring semanticscholar.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the oxazine ring show characteristic chemical shifts; for example, the O-CH₂-N carbon may appear around 79-80 ppm, while the Ar-CH₂-N carbon is found further upfield at approximately 41-50 ppm mdpi.com. The carbons of the benzene ring typically resonate between 110 and 150 ppm semanticscholar.orgresearchgate.net. The carbonyl carbon in 2H-1,4-benzoxazin-3(4H)-one derivatives is particularly deshielded and appears significantly downfield, often in the range of 164-167 ppm semanticscholar.org. Differentiation between 4H-3,1-benzoxazin-4-ones and their acylaminobenzoic acid precursors can be effectively achieved by analyzing the characteristic J(CH) coupling interactions in the high-frequency carbonyl region of the spectrum nih.gov.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzoxazine Derivatives

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| O-CH ₂-N | ~4.80 - 5.40 | ~67 - 80 |

| Ar-CH ₂-N | ~3.90 - 4.80 | ~41 - 51 |

| Aromatic C-H | ~6.70 - 7.40 | ~110 - 150 |

| C=O | N/A | ~164 - 167 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For benzoxazinone derivatives, MS provides the exact mass of the molecular ion (M+), confirming the elemental composition.

Electron Ionization (EI) MS is commonly used for these compounds. The molecular ion peak is typically observed, although its intensity can vary semanticscholar.orgmiamioh.edu. The fragmentation patterns are highly dependent on the structure and substituents. A common fragmentation pathway for aliphatic amines involves α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom, which results in the formation of a stable iminium cation miamioh.edulibretexts.org. The largest substituent attached to the α-carbon is preferentially lost miamioh.edu. For example, in the mass spectrum of 4-benzyl-8-chloro-2H-1,4-benzoxazin-3(4H)-one, the molecular ion peak (M+) is observed at m/z 273, with the most abundant peak (base peak) at m/z 91, corresponding to the stable benzyl (B1604629) cation [C₇H₇]⁺ semanticscholar.org.

Electrospray ionization time-of-flight mass spectrometry (ESI-TOFMS) has been effectively used for the structural elucidation of fragment ions from various benzoxazinone derivatives, allowing for the identification of generic fragmentation patterns based on their structural similarities nih.govfateallchem.dk.

Table 2: Common Fragments in Mass Spectra of Benzoxazinone Derivatives

| Fragment | Description | Typical m/z |

| [M]+ | Molecular Ion | Varies with compound |

| [M-1]+ | Loss of a hydrogen radical | M-1 |

| [C₇H₇]+ | Benzyl cation (from benzyl-substituted derivatives) | 91 |

| [M-Cl]+ | Loss of a chlorine atom (from chloro-derivatives) | M-35/37 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 2H-1,4-Benzoxazin-3-amine and its derivatives, the FT-IR spectrum reveals several characteristic absorption bands.

The key identifying peaks for the benzoxazine ring system include the asymmetric and symmetric stretching modes of the C-O-C ether linkage, which typically appear around 1230 cm⁻¹ and 1030 cm⁻¹, respectively researchgate.net. The C-N-C stretching mode within the oxazine ring can be observed around 1150 cm⁻¹ researchgate.net. A characteristic peak confirming the presence of a benzene ring attached to an oxazine ring is often found near 920-940 cm⁻¹ researchgate.netresearchgate.net. For derivatives containing an amine (N-H) group, stretching vibrations are expected in the region of 3000-3500 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹ researchgate.net. The presence of a trisubstituted benzene ring can be confirmed by a band around 1500 cm⁻¹ researchgate.net.

Table 3: Characteristic FT-IR Absorption Bands for Benzoxazine Derivatives

| Functional Group | Vibration Type | Frequency (cm⁻¹) |

| N-H (Amine) | Stretching | 3000 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O-C (Ether) | Asymmetric Stretching | ~1230 |

| C-N-C (Amine) | Stretching | ~1150 |

| C-O-C (Ether) | Symmetric Stretching | ~1030 |

| Oxazine Ring | Benzene substitution | 920 - 940 |

X-ray Crystallography for Solid-State Structure Determination

For benzoxazine derivatives, X-ray crystallography has been used to confirm their molecular structures unequivocally researchgate.netresearchgate.net. Studies on various benzoxazine monomers have revealed that the six-membered oxazine ring often adopts a half-chair or sofa conformation to minimize steric strain mdpi.com. The analysis can also detail intermolecular interactions within the crystal lattice, such as hydrogen bonding (e.g., N-H···O) and π-π stacking interactions, which stabilize the solid-state structure researchgate.net. For example, a crystallographic study of 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] researchgate.netnih.govoxazine showed that the oxazine ring adopts a half-chair conformation and that molecules are linked into an infinite chain by C-H···N interactions mdpi.com. This technique is crucial for establishing the absolute configuration of chiral derivatives and for understanding structure-property relationships.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for the separation, purification, purity assessment, and quantification of benzoxazinone derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase nih.gov.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique often used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. By comparing the retention factor (Rf) of the synthesized compound with that of a standard, one can qualitatively assess its identity.

Column Chromatography: This technique is widely used for the purification of synthesized benzoxazinone derivatives on a preparative scale. Silica gel is a common stationary phase for the separation of these compounds semanticscholar.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the analysis and purification of compounds. Reversed-phase HPLC (RP-HPLC) is frequently employed for assessing the purity of benzoxazinone derivatives and for their quantification. An analytical method combining pressurized liquid extraction (PLE) with liquid chromatography-electrospray mass spectrometry (LC-MS) has been developed for the sensitive and specific quantification of various benzoxazinone derivatives in plant samples, with detection limits in the µg/g range researchgate.net.

Gas Chromatography (GC): GC can be used for the purity analysis of volatile and thermally stable benzoxazinone derivatives. However, care must be taken as some derivatives may decompose at the high temperatures used in GC analysis, potentially leading to the formation of artifacts nih.gov.

Computational Chemistry and Molecular Modeling of Benzoxazinone Structures

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding modes of 2H-1,4-benzoxazin-3-amine derivatives and guiding the design of compounds with enhanced affinity and selectivity.

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative stress, and its modulation is a promising strategy for treating various diseases. nih.govnih.gov Molecular docking studies have been employed to investigate the interaction of benzoxazinone (B8607429) derivatives with Keap1, the negative regulator of Nrf2. nih.gov These studies aim to identify compounds that can disrupt the Keap1-Nrf2 protein-protein interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of antioxidant response element (ARE)-driven gene expression. nih.govnih.govresearchwithrutgers.com

Docking simulations reveal that specific structural features of benzoxazinone analogs can facilitate key interactions within the Kelch domain of Keap1, the binding site for Nrf2. nih.govresearchgate.net For instance, certain derivatives have been shown to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the Keap1 binding pocket, mimicking the interactions of the native Nrf2 peptide. nih.govpcbiochemres.com These computational insights are crucial for designing potent and selective Keap1-Nrf2 interaction inhibitors. nih.govnih.gov

| Compound/Ligand | Target Protein | Key Interacting Residues | Observed Interactions | Docking Score/Binding Energy |

|---|---|---|---|---|

| Benzoxazinone Derivatives | Keap1 | Arg415, Arg483, Tyr572, Ser602 | Hydrogen bonds, Hydrophobic interactions | Data not specified |

| Pyrrolidine-type naphthalene-2-acetamide | Keap1 (DC domain) | Not specified | Binding to DC domain | Data not specified |

Glucosamine-6-phosphate Synthase (GlcN-6-P synthase): This enzyme is a potential target for antimicrobial agents due to its essential role in the biosynthesis of the bacterial cell wall. ekb.egnih.gov Molecular docking studies have been conducted to evaluate the binding of novel 2H-1,4-benzoxazin-3(4H)-one derivatives to the active site of GlcN-6-P synthase. ekb.egresearchgate.net These studies help to elucidate the interactions between the compounds and the amino acid residues within the enzyme's active site, providing a rationale for their observed antimicrobial activity. ekb.egresearchgate.net The docking parameters obtained from these simulations can enhance the development of more potent antimicrobial agents. ekb.egresearchgate.net

E. coli DNA Gyrase GyrB: DNA gyrase is a type II topoisomerase that is a well-established target for antibacterial drugs. The GyrB subunit possesses ATPase activity, which is essential for the enzyme's function. nih.gov Computational studies have explored the binding of benzothiazole (B30560) derivatives, structurally related to benzoxazinones, to the ATP-binding pocket of E. coli GyrB. nih.gov These in silico analyses have guided the synthesis of new inhibitors with improved activity by targeting specific subsites within the active site, such as the hydrophobic floor. nih.gov

| Compound/Ligand | Target Enzyme | PDB ID | Key Interacting Residues | Docking Score/Binding Energy |

|---|---|---|---|---|

| Potent Benzoxazinone Compound 8 | Glucosamine-6-phosphate synthase | Not specified | Amino acid residues of the enzyme active side | Data not specified |

| Benzothiazole derivative 1 | E. coli DNA gyrase | Not specified | Not specified | IC50 = 58 ± 31 nM |

| Benzothiazole derivative with N-benzyl substituent | E. coli DNA gyrase | Not specified | Binds in the free space above the hydrophobic floor | IC50 = 19 ± 3 nM |

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have shown potential for treating complex neuropsychiatric disorders by interacting with various neurobiological targets. nih.gov Molecular docking has been instrumental in understanding these interactions.

Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT Receptors: Benzoxazinone-containing compounds have been designed as multitarget ligands for dopamine D2 and serotonin 5-HT2A receptors, which are important targets for antipsychotic drugs. nih.govnih.gov Docking studies help to rationalize the molecular interactions and binding modes of these compounds within the receptor binding sites. nih.gov For instance, dihalogenated derivatives have been shown to be more potent than their unsubstituted counterparts, a finding that can be explored and explained through computational modeling. nih.gov Furthermore, series of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones have been identified as potent 5-HT(1A/1B/1D) receptor antagonists. nih.gov

Acetylcholinesterase (AChE): Some 2H-1,4-benzoxazin-3(4H)-one scaffold-based compounds have been identified as potential non-competitive inhibitors of human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease. nih.gov

| Compound Class | Neurobiological Target | Key Findings from Docking Studies |

|---|---|---|

| Indole (B1671886) benzoxazine (B1645224) derivatives | Dopamine D2 Receptor, Serotonin Transporter (SERT) | Dihalogenated derivatives showed higher potency. Docking helped rationalize molecular interactions and binding modes. |

| 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones | 5-HT1A/1B/1D Receptors | Identified as potent antagonists. |

| 2H-1,4-Benzoxazin-3(4H)-one derivatives | Human Acetylcholinesterase (hAChE) | Identified as potential non-competitive inhibitors. |

Prediction of Molecular Properties for Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological effect. nih.gov For benzoxazinone derivatives, QSAR can be used to predict properties such as antioxidant capacity or inhibitory activity against a specific target. sid.irnih.gov By analyzing a series of compounds with known activities, QSAR models can be developed to guide the design of more potent analogs. nih.gov This involves calculating various molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. nih.gov

Tautomerization Energy Calculations

Tautomerism, the interconversion of structural isomers, is a fundamental concept in organic chemistry that can significantly influence the chemical and biological properties of a molecule. mdpi.comfrontiersin.org For compounds like this compound, which can potentially exist in different tautomeric forms (e.g., keto-enol or imine-enamine), computational methods can be used to calculate the relative energies of these tautomers. frontiersin.orgnih.gov

These calculations, often performed using density functional theory (DFT) or other quantum chemical methods, provide insights into the predominant tautomeric form in different environments (gas phase or in solution). diva-portal.orgsemanticscholar.org Understanding the tautomeric equilibrium is crucial, as different tautomers may exhibit different biological activities and binding affinities for their targets. frontiersin.org The energy barrier for the interconversion between tautomers can also be calculated, providing information about their stability and the likelihood of their coexistence. researchgate.netnih.gov

Biological Research Applications and Target Interactions of Benzoxazinone Derivatives

Role in Plant Defense Mechanisms and Allelopathy (for Naturally Occurring Benzoxazinoids)

Benzoxazinoids are a class of naturally occurring compounds found predominantly in members of the grass family (Poaceae), including important crops like maize, wheat, and rye. These compounds play a crucial role in the plant's defense against a wide range of biological threats and in its interactions with other plants.

Biosynthesis Pathways of Cyclic Hydroxamic Acids in Plants

The biosynthesis of benzoxazinoids, which are cyclic hydroxamic acids, begins in the plastids with the conversion of indole-3-glycerol phosphate (B84403), a product of the shikimate pathway, to indole (B1671886). This initial step is catalyzed by the enzyme indole-3-glycerol phosphate lyase, also known as benzoxazinoneless 1 (BX1). acs.org Following the formation of indole, a series of four consecutive oxidation reactions are carried out by cytochrome P450 monooxygenases (BX2 to BX5) located in the endoplasmic reticulum membrane. These enzymatic steps lead to the synthesis of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). acs.orgmdpi.com

The bioactive DIBOA is then stabilized through glucosylation in the cytoplasm by UDP-glucosyltransferases (BX8 and BX9), forming DIBOA-glucoside. acs.org This glucoside can be further modified. For instance, in maize, DIBOA-glucoside is hydroxylated by the 2-oxoglutarate-dependent dioxygenase BX6 and subsequently methylated by the O-methyltransferase BX7 to produce 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-glucoside). acs.org Further modifications can lead to the formation of other derivatives like HDMBOA-glucoside. acs.org These glucosylated forms are thought to be stored in the plant cell's vacuole, separating them from the activating β-glucosidases which are located in the plastids and cell wall. nih.govresearchgate.net

| Enzyme Class | Specific Enzymes | Role in Pathway | Cellular Location |

| Indole-3-glycerol phosphate lyase | BX1 | Conversion of indole-3-glycerol phosphate to indole | Plastids |

| Cytochrome P450 monooxygenases | BX2, BX3, BX4, BX5 | Sequential oxidation of indole to form DIBOA | Endoplasmic Reticulum |

| UDP-glucosyltransferases | BX8, BX9 | Glucosylation of DIBOA to form DIBOA-Glc | Cytoplasm |

| 2-oxoglutarate-dependent dioxygenase | BX6, BX13 | Hydroxylation of DIBOA-Glc and DIMBOA-Glc | Cytosol |

| O-methyltransferase | BX7, BX10, BX11, BX12, BX14 | Methylation of hydroxylated intermediates | Cytosol |

Defense against Herbivores and Pathogens

Benzoxazinoids are key components of the plant's defense system against a variety of herbivores and pathogens. researchgate.net They are considered phytoanticipins, which are pre-formed defensive compounds stored in an inactive, glucosylated state. nih.gov Upon tissue damage caused by chewing insects, for example, the glucosides come into contact with β-glucosidases, leading to the release of the toxic aglycones. nih.gov

Research has demonstrated that benzoxazinoids are effective against a range of pests. For instance, they have been shown to have antifeedant and insecticidal effects on insects such as aphids and the European corn borer. researchgate.netnih.gov Maize plants deficient in benzoxazinoids exhibit increased susceptibility to aphids. nih.gov In addition to their role in deterring insects, benzoxazinoids also possess antimicrobial properties. They have been found to be effective against certain bacteria and fungi. nih.gov For example, DIMBOA has demonstrated bacteriostatic effects against Erwinia spp. and can inhibit the growth of pathogenic fungi like Fusarium species. nih.gov The defensive action of benzoxazinoids is not limited to their direct toxicity; they can also act as signaling molecules within the plant, inducing other defense responses like callose deposition. nih.gov

| Organism | Effect of Benzoxazinoids | Reference Compound(s) |

| Aphids (Rhopalosiphum padi) | Reduced development | DIMBOA-glucoside, DIMBOA |

| Cereal Aphids | Antifeeding and antibiotic effects | DIMBOA |

| European Corn Borer (Ostrinia nubilalis) | Resistance in maize | High hydroxamic acid levels |

| Fungi (Setosphaeria turtica) | Penetration resistance | DIMBOA-glucoside, DIMBOA |

| Fungi (Fusarium spp.) | Antagonistic | Benzoxazinoids |

| Bacteria (Erwinia spp.) | Bacteriostatic effect | DIMBOA |

Allelopathic Effects on Plant Growth

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Benzoxazinoids are recognized as significant allelochemicals. researchgate.net They can be released from plant residues into the soil, where they can negatively impact the growth of neighboring plants and weeds. nih.govmdpi.com

The allelopathic activity of wheat and rye has been partly attributed to the presence of benzoxazinoids. researchgate.netnih.gov For instance, benzoxazolin-2(3H)-one (BOA), a degradation product of DIBOA, has been shown to inhibit the germination and growth of various weed species. nih.gov Studies have demonstrated that allelochemicals from wheat genotypes can inhibit the growth of weeds such as Bromus japonicus, Chenopodium album, and Avena fatua. researchgate.netmdpi.com The mode of action of these compounds is complex and can involve the inhibition of physiological and biochemical processes in the target plants, including effects on the transcriptome, proteome, and metabolome. nih.gov The concentration of benzoxazinoids is generally highest in young plant tissues and decreases as the plant matures. mdpi.com

| Plant Species | Allelopathic Effect | Active Compound(s) |

| Avena fatua (Wild oat) | Growth inhibition | DIBOA, MBOA |

| Bromus japonicus | Growth inhibition | Wheat allelochemicals |

| Chenopodium album | Growth inhibition | Wheat allelochemicals |

| Portulaca oleracea | Growth inhibition | Wheat allelochemicals |

| Lolium rigidum | Growth inhibition | Wheat allelochemicals |

Influence on Plant-Microbe Interactions

Beyond their direct defensive roles, benzoxazinoids also play a significant part in shaping the microbial communities in the rhizosphere, the soil region directly influenced by root secretions. acs.orgresearchgate.net The release of benzoxazinoids from roots can influence the composition and activity of soil microorganisms. nih.gov This can have both beneficial and detrimental effects on the plant.

For example, certain benzoxazinoids can attract beneficial microbes. DIMBOA has been found to attract the plant-growth-promoting bacterium Pseudomonas putida to the roots of maize. nih.gov On the other hand, benzoxazinoids and their degradation products can have antimicrobial effects that alter the balance of the soil microbiome. nih.gov For instance, they can inhibit the growth of certain soil bacteria and fungi, including some plant pathogens. acs.orgresearchgate.net This selective pressure can lead to a shift in the microbial community structure, potentially favoring microorganisms that are tolerant to or can detoxify these compounds. nih.gov The interactions between benzoxazinoids and the soil microbiome are complex and are an active area of research, with implications for plant health and nutrient cycling. acs.orgnih.gov

Enzymatic Transformations by Cytochrome P450 Monooxygenases

As previously mentioned in the biosynthesis section, cytochrome P450 monooxygenases (CYPs) are crucial enzymes in the formation of benzoxazinoids. mdpi.com Specifically, the enzymes BX2, BX3, BX4, and BX5, all belonging to the cytochrome P450 family, catalyze four sequential hydroxylation and ring expansion reactions that convert indole into DIBOA. nih.govnih.gov

These enzymes exhibit a high degree of specificity, with each enzyme primarily catalyzing only one step in the pathway, despite sharing significant sequence homology. mdpi.com For example, in maize, BX2 catalyzes the first hydroxylation of indole, BX3 the second, BX4 is responsible for the ring expansion to form 2-hydroxy-1,4-benzoxazin-3-one (HBOA), and BX5 carries out the final N-hydroxylation to yield DIBOA. nih.govnih.gov The conservation of these enzymatic functions across different grass species, such as maize and rye, suggests an early evolution of this biosynthetic pathway in the Poaceae family. mdpi.com The activity of these cytochrome P450s is fundamental to the plant's ability to produce these important defensive compounds.

Modulation of Neurobiological Pathways

While naturally occurring benzoxazinoids are primarily studied in the context of plant biology, synthetic derivatives of the benzoxazinone (B8607429) scaffold have been investigated for their potential to interact with various targets in the mammalian central nervous system, showing promise in the modulation of key neurobiological pathways.

Research into synthetic benzoxazinone derivatives has revealed their potential as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. nih.gov Certain indole-benzoxazinone derivatives have demonstrated effective, non-competitive inhibition of human acetylcholinesterase (hAChE). researchgate.netnih.gov

Furthermore, various benzoxazinone derivatives have been synthesized and evaluated for their activity at dopamine (B1211576) and serotonin (B10506) receptors. Some hexahydro-7H-indolo[3,4-gh] nih.govresearchgate.netbenzoxazine (B1645224) derivatives have shown central dopamine agonist properties, binding to dopamine receptors and inhibiting prolactin secretion. nih.gov Other 3,4-dihydro-2H-benzoxazinone derivatives have been identified as antagonists of the 5-HT(1A) serotonin receptor with potent serotonin reuptake inhibitory activity, suggesting potential applications in the treatment of depression. nih.govnih.gov Additionally, certain long-chain arylpiperazine derivatives incorporating a benzoxazinone nucleus have been designed to target multiple serotonin receptors, including 5-HT1A and 5-HT7 receptors. acs.org

Some 1,4-benzoxazine compounds have also demonstrated neuroprotective effects in models of neurodegeneration. researchgate.netnih.gov For instance, the compound HSB-13 was found to reduce striatal degeneration in a mouse model of Huntington's disease and was protective in a Drosophila model of amyloid precursor protein toxicity. researchgate.netnih.gov The neuroprotective mechanism of these compounds appears to involve the inhibition of several kinases, including GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). researchgate.netnih.gov The potential for benzoxazinone derivatives to modulate GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, has also been an area of interest, given the structural similarities of some derivatives to other known GABAA receptor modulators. nih.govmdpi.com

| Compound/Derivative Class | Target/Pathway | Potential Application |

| Indole-benzoxazinones | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Hexahydro-7H-indolo[3,4-gh] nih.govresearchgate.netbenzoxazines | Dopamine (DA) Receptors | Dopaminergic disorders |

| 3,4-Dihydro-2H-benzoxazinones | Serotonin 5-HT(1A) Receptor, Serotonin Reuptake | Depression |

| Long-chain arylpiperazine benzoxazinones | Serotonin 5-HT1A and 5-HT7 Receptors | Autism Spectrum Disorder |

| 2-Arylidine 1,4-benzoxazines (e.g., HSB-13) | GSK3, p38 MAPK, CDKs | Neurodegenerative Diseases |

| Benzoxazinone derivatives | GABAA Receptors | Anxiety, Seizure Disorders |

| 2,1-Benzothiazine derivatives | Monoamine Oxidase (MAO) A and B | Depression, Neurological Diseases |

Acetylcholinesterase Inhibition

A key area of investigation for benzoxazinone derivatives is their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

In this context, a series of indole-benzoxazinones and benzoxazine-arylpiperazine derivatives were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE). researchgate.net Kinetic studies revealed that these compounds act as non-competitive inhibitors of the enzyme. researchgate.netfrontiersin.org Notably, specific derivatives demonstrated significant inhibitory profiles.

| Compound | Inhibition Constant (Ki) against hAChE |

| 7a | 20.3 ± 0.9 μM |

| 7d | 20.2 ± 0.9 μM |

| 3 | 4.72 ± 2.3 μM |

| 4 | 3.6 ± 1.8 μM |

| Data sourced from multiple studies on benzoxazinone derivatives. researchgate.nettandfonline.com |

Further research into other benzoxazinone derivatives also identified compounds with notable inhibitory activity against acetylcholinesterase. nih.gov

| Compound | IC50 against AChE |

| 6d | 32.00 μg/mL |

| 6f | 25.33 μg/mL |

| IC50 values for novel benzothiazole (B30560) and benzo nih.govresearchgate.netoxazin-3(4H)-one derivatives. nih.gov |

These findings underscore the potential of the 2H-1,4-benzoxazin-3(4H)-one scaffold as a foundational structure for developing novel treatments for neurodegenerative conditions like Alzheimer's disease. frontiersin.orgresearchgate.net

Dopamine and Serotonin Receptor Antagonism/Agonism

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also been explored for their interactions with dopamine and serotonin receptors, which are crucial targets in the treatment of various neuropsychiatric disorders. researchgate.netwikipedia.orgclevelandclinic.org

One particular derivative, compound 45c, which is based on the 2H-1,4-benzoxazin-3(4H)-one scaffold, has been identified as a potent antagonist of the dopamine D2 receptor. frontiersin.org This compound also demonstrates significant activity in inhibiting the reuptake of serotonin, suggesting its potential utility in the management of depression. frontiersin.org Another derivative, referred to as compound 3, exhibited strong activity at dopamine D2 receptors as well as at serotonin 5-HT1A and 5-HT2A receptors, marking it as a potential lead compound for addressing complex psychiatric conditions. researchgate.net The ability of these compounds to act as antagonists at these key receptors highlights their therapeutic promise for disorders such as schizophrenia and bipolar disorder. wikipedia.orgclevelandclinic.org

Anti-Inflammatory Activity in Microglial Cells

Neuroinflammation, particularly the activation of microglial cells, is a pathological hallmark of many neurodegenerative diseases. mdpi.com Research has demonstrated that derivatives of 2H-1,4-benzoxazin-3(4H)-one possess significant anti-inflammatory properties in these central nervous system immune cells. nih.govnih.gov

In studies using lipopolysaccharide (LPS)-induced BV-2 microglial cells, a common model for neuroinflammation, certain benzoxazinone derivatives (compounds e2, e16, and e20) were found to be highly effective. nih.govfrontiersin.org These compounds successfully reduced the production of nitric oxide (NO), a key inflammatory mediator, without showing significant cytotoxicity. nih.govfrontiersin.org

A crucial mechanism underlying the anti-inflammatory effects of these benzoxazinone derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. nih.govfrontiersin.orgnih.gov The Nrf2/HO-1 axis is a primary cellular defense mechanism against oxidative stress and inflammation. nih.govnih.gov

Studies have shown that 2H-1,4-benzoxazin-3(4H)-one derivatives significantly activate this pathway. nih.govfrontiersin.org Treatment of LPS-stimulated microglial cells with compounds e2, e16, and e20 led to a notable increase in the protein levels of both Nrf2 and HO-1. frontiersin.orgresearchgate.net Molecular docking analyses suggest that these compounds may interact with Nrf2-related binding sites, preventing its degradation by its inhibitor, Keap1. nih.govfrontiersin.orgresearchgate.net This activation of the Nrf2-HO-1 pathway is a key factor in mitigating the inflammatory response in microglia. frontiersin.org

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is intimately linked with inflammation. The activation of the Nrf2-HO-1 pathway by benzoxazinone derivatives contributes directly to their antioxidant effects. frontiersin.org Research has confirmed that these compounds significantly reduce the intracellular production of ROS induced by LPS in microglial cells. nih.govfrontiersin.orgnih.gov By alleviating oxidative stress, these derivatives help to break the cycle of inflammation and cellular damage in the brain.

The anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives extends to the regulation of inflammatory signaling molecules. These compounds have been shown to significantly decrease the transcription levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov Furthermore, they downregulate the expression of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the transcriptional and protein levels. nih.govnih.gov

| Compound Activity in LPS-Induced BV-2 Microglial Cells | |

| NO Production | Effectively reduced nih.govfrontiersin.org |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Transcription levels significantly decreased nih.govnih.gov |

| Inflammatory Enzymes (iNOS, COX-2) | Transcription and protein levels downregulated nih.govnih.gov |

| Nrf2-HO-1 Pathway | Significantly activated nih.govfrontiersin.orgnih.gov |

| ROS Production | Reduced nih.govfrontiersin.orgnih.gov |

| Summary of the anti-inflammatory effects of select 2H-1,4-benzoxazin-3(4H)-one derivatives. |

Antimicrobial Activity and Mechanisms of Action

Beyond their applications in neuroscience, derivatives of 1,4-benzoxazin-3-one have also demonstrated notable antimicrobial properties against a range of pathogens.

Synthetic 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones were evaluated for their activity against the bacterium Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. nih.gov Certain compounds within this series showed the most promising activity against Candida albicans. nih.gov

Furthermore, propanolamine-containing 1,4-benzoxazin-3-one derivatives have been identified as effective antibacterial agents against several phytopathogenic bacteria. nih.gov These compounds exhibited moderate to excellent activity against Pseudomonas syringae pv. actinidiae (Psa), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo). nih.gov

| Derivative | Target Organism(s) | Observed Activity |

| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones | Candida albicans | Good antifungal activity nih.gov |

| Propanolamine-containing 1,4-benzoxazin-3-ones | X. oryzae pv. oryzae (Xoo), X. axonopodis pv. citri (Xac) | Excellent antibacterial activity, superior to commercial agents Bismerthiazol and Thiodiazole copper at tested concentrations nih.gov |

The mechanism of action for this antibacterial activity has been investigated. Scanning electron microscopy (SEM) analysis of Xoo treated with compound 4n, a propanolamine (B44665) 4-benzoxazin-3-one, revealed extensive damage to the bacterial cell wall. nih.gov This disruption of the cell wall is considered the likely cause of the compound's antimicrobial effect, leading to bacterial death. nih.gov These findings suggest that 2H-1,4-benzoxazin-3-ones are a potential pharmacophore for the development of new antimicrobial agents. nih.gov

Antibacterial Spectrum and Efficacy

Benzoxazinone derivatives have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The core structure of these compounds allows for various substitutions, which in turn modulates their efficacy and spectrum of activity.

Research has shown that certain 2,3-disubstituted-1,3-benzoxazin-4-one derivatives exhibit promising activity as antibacterial agents. esisresearch.org In vitro screening of a series of synthesized ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate derivatives revealed poor to moderate intrinsic antibacterial activity, with Minimum Inhibitory Concentration (MIC) values typically ranging from 64 to 512 μg/ml against various bacterial strains. icm.edu.pl

A study focused on symmetrical 1,3-benzoxazine derivatives reported that some of these compounds exhibited antibacterial activity that was even better than the standard drug streptomycin (B1217042) against two Gram-negative and two Gram-positive bacteria. mdpi.com Similarly, other synthesized benzoxazolinone derivatives have shown a wide spectrum of antibacterial activity against pathogens such as Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis. nih.gov

The following table summarizes the antibacterial activity of selected benzoxazinone derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate derivatives (general) | Gram-positive and Gram-negative bacteria | 64 - 512 |

| Amide, 5-chlorobenzimidazole, and hydrazone derivatives of benzoxazolinone | Escherichia coli | Not specified |

| Amide, 5-chlorobenzimidazole, and hydrazone derivatives of benzoxazolinone | Bacillus subtilis | Not specified |

| Amide, 5-chlorobenzimidazole, and hydrazone derivatives of benzoxazolinone | Staphylococcus aureus | Not specified |

| Amide, 5-chlorobenzimidazole, and hydrazone derivatives of benzoxazolinone | Salmonella Enteritidis | Not specified |

Antifungal Properties

The antifungal potential of benzoxazinone derivatives has been extensively investigated, with many compounds demonstrating significant efficacy against a variety of fungal pathogens, including those affecting agriculture and human health.

A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were screened for their in vitro antifungal activity against seven phytopathogenic fungi: Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, and Alternaria alternata. nih.gov Several of these compounds displayed moderate to good antifungal activity at a concentration of 200 mg L-1. nih.gov Notably, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one, 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one completely inhibited the mycelial growth of all seven fungi at this concentration. nih.gov

Further studies on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have also revealed potent antifungal activities. frontiersin.orgresearchgate.net For instance, certain derivatives exhibited significant inhibition against Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans, with EC50 values indicating higher potency than some commercial fungicides. frontiersin.orgresearchgate.net Specifically, compounds designated as 5L and 5o showed marked inhibition of G. zeae with EC50 values of 20.06 and 23.17 μg/ml, respectively. frontiersin.orgresearchgate.net

The table below presents the antifungal efficacy of selected benzoxazinone derivatives against various phytopathogenic fungi.

| Compound | Fungal Strain | EC50 (µg/mL) |

| 5L | Gibberella zeae | 20.06 |

| 5o | Gibberella zeae | 23.17 |

| 5q | Pellicularia sasakii | 26.66 |

| 5r | Phytophthora infestans | 15.37 |

| 5p | Capsicum wilt | 26.76 |

| Hymexazol (control) | Gibberella zeae | 40.51 |

| Hymexazol (control) | Pellicularia sasakii | 32.77 |

| Hymexazol (control) | Phytophthora infestans | 18.35 |

| Carbendazim (control) | Phytophthora infestans | 34.41 |

Inhibition of Specific Microbial Enzymes (e.g., Glucosamine-6-phosphate Synthase, DNA Gyrase)

The antimicrobial effects of benzoxazinone derivatives are, in some cases, attributed to their ability to inhibit essential microbial enzymes. DNA gyrase and glucosamine-6-phosphate synthase are two such targets that have been explored.

DNA Gyrase: DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication and is a validated target for antibacterial drugs. A study employing 3D-pharmacophore structure-based virtual screening identified a novel benzoxazine acetamide (B32628) scaffold as a potential DNA gyrase B inhibitor. youtube.com Subsequent in vitro testing of the identified compounds confirmed their inhibitory activity. One of the lead compounds, ZINC32858011, exhibited the highest inhibitory activity against the DNA gyrase enzyme with an IC50 value of 6.3 ± 0.1 μM. youtube.com This was more potent than the positive controls, ciprofloxacin (B1669076) and novobiocin, which had IC50 values of 14.4 ± 0.2 and 12.4 ± 0.2 μM, respectively. youtube.com